N-ethyl-4-(1-piperidinylmethyl)benzamide
Overview
Description
N-ethyl-4-(1-piperidinylmethyl)benzamide is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.173213330 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Research Applications
N-ethyl-4-(1-piperidinylmethyl)benzamide derivatives have been extensively studied for their neurological applications, particularly in the context of neurodegenerative diseases and neurotransmitter regulation:
Acetylcholinesterase Inhibition : Certain piperidine derivatives show potent anti-acetylcholinesterase activity, which is crucial for enhancing cognitive functions in neurodegenerative diseases such as Alzheimer's. The introduction of specific groups to the nitrogen atom of benzamide significantly enhances activity, underscoring the role of structural modifications in increasing therapeutic potential (Sugimoto et al., 1990). Further studies extended these findings, identifying compounds with potent inhibitory effects on acetylcholinesterase, suggesting potential for treating cognitive impairments (Sugimoto et al., 1992).
Dopamine Receptor Affinity : Modifications to N-benzylpiperidine structures have led to compounds with significant affinity for dopamine D3 receptors, a target of interest for developing new antipsychotic medications. The study demonstrates how altering the chemical structure can lead to variations in receptor affinity and selectivity, highlighting the therapeutic potential of these compounds in psychiatric disorders (Leopoldo et al., 2002).
Oncological Research Applications
- Melanoma Cytotoxicity : Benzamide derivatives conjugated with alkylating cytostatics have shown increased toxicity against melanoma cells compared to the parent compound, suggesting a promising approach for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Synthetic Chemistry Applications
- Platinum-Catalyzed Hydroamination : The reaction of benzamide with ethylene in the presence of platinum catalysts highlights the synthetic utility of this compound derivatives in forming new chemical bonds. This process is valuable for constructing complex organic molecules, demonstrating the versatility of these compounds in organic synthesis (Wang and Widenhoefer, 2004).
Properties
IUPAC Name |
N-ethyl-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-16-15(18)14-8-6-13(7-9-14)12-17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUUMLVJQBHVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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